![molecular formula C18H15BrO4S3 B13043518 7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)
7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) is a complex organic compound with the molecular formula C18H15BrO4S3 and a molecular weight of 471.40 This compound is notable for its unique structure, which includes a bromothiophene core and two dihydrothieno[3,4-B][1,4]dioxine units
Métodos De Preparación
The synthesis of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the bromination of thiophene derivatives, followed by coupling reactions to introduce the dihydrothieno[3,4-B][1,4]dioxine units . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene core can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition .
Comparación Con Compuestos Similares
Similar compounds to 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) include:
3,4-Dibromothiophene: A simpler brominated thiophene derivative with different reactivity and applications.
2,3-Dihydrothieno[3,4-B][1,4]dioxine: A related compound with similar structural features but lacking the bromothiophene core.
4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzo[d]: Another complex thiophene derivative with unique properties and applications.
Propiedades
Fórmula molecular |
C18H15BrO4S3 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
5-[3-bromo-5-(7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C18H15BrO4S3/c1-8-12-14(22-5-3-20-12)17(24-8)11-7-10(19)16(26-11)18-15-13(9(2)25-18)21-4-6-23-15/h7H,3-6H2,1-2H3 |
Clave InChI |
KWHOJTOMZANKHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(S1)C3=CC(=C(S3)C4=C5C(=C(S4)C)OCCO5)Br)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


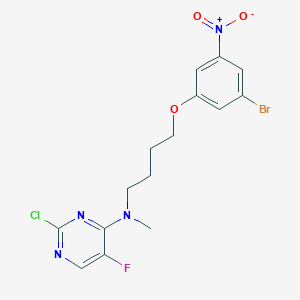
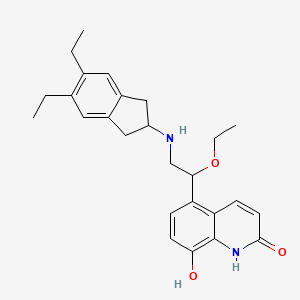
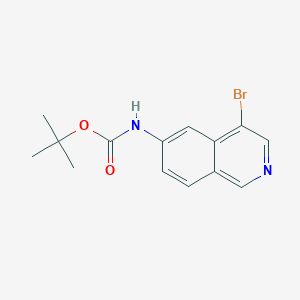

![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
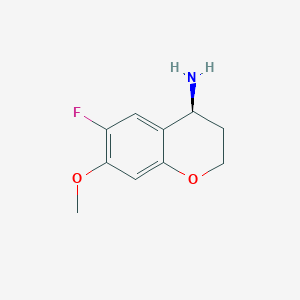
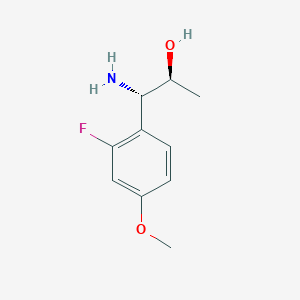
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

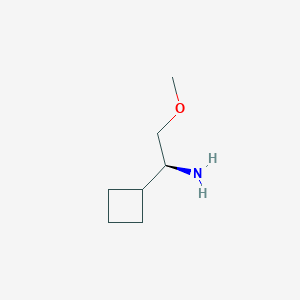
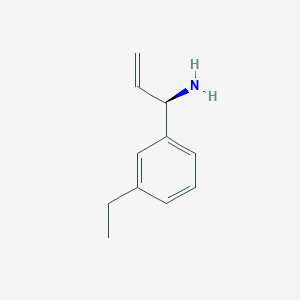
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

